molecular formula C11H10N2O B187984 (4-Pyrimidin-5-ylphenyl)methanol CAS No. 198084-13-8

(4-Pyrimidin-5-ylphenyl)methanol

Cat. No.: B187984
CAS No.: 198084-13-8
M. Wt: 186.21 g/mol
InChI Key: QPOIDCHBWLGFGU-UHFFFAOYSA-N
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Description

(4-Pyrimidin-5-ylphenyl)methanol is a chemical compound that belongs to the class of benzyl alcohols. It is characterized by the presence of a pyrimidine ring attached to a phenyl group, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyrimidin-5-ylphenyl)methanol typically involves the reaction of 4-bromopyrimidine with phenylboronic acid in the presence of a palladium catalyst. This reaction, known as the Suzuki coupling reaction, results in the formation of the desired compound. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Pyrimidin-5-ylphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Pyrimidin-5-ylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pyrimidine-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Pyrimidin-5-ylphenyl)methanol is largely dependent on its interaction with biological targets. In medicinal chemistry, pyrimidine derivatives are known to interact with various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of signal transduction pathways. The specific molecular targets and pathways involved can vary depending on the particular application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (4-Pyrimidin-5-ylphenyl)amine
  • (4-Pyrimidin-5-ylphenyl)ethanol
  • (4-Pyrimidin-5-ylphenyl)acetic acid

Uniqueness

(4-Pyrimidin-5-ylphenyl)methanol is unique due to its specific structure, which combines a pyrimidine ring with a phenyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in the design of new drugs and materials .

Properties

IUPAC Name

(4-pyrimidin-5-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOIDCHBWLGFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428138
Record name (4-pyrimidin-5-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198084-13-8
Record name 4-(Pyrimidin-5-yl)benzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198084-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-pyrimidin-5-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Pyrimidin-5-yl-benzaldehyde (1.89 mmol, 350 mg) was dissolved in MeOH. NaBH4 (9.4 mmol, 357 mg) was added and the reaction mixture was stirred at room temperature overnight. The reaction mixture was cooled to 0° and 9M HCl (0.25 mL) was added dropwise. The reaction mixture was stirred for one half hour. The reaction mixture was then basified with 20% NaOH (pH=10). EtOAc and H2O were added and the layers were separated. The aqueous layer was back extracted with EtOAc (3×). The organic layers were combined, washed with brine, dried (MgSO4), filtered and concentrated to yield a tan solid. Flash chromatography (EtOAc) afforded the title compound as a white solid.
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350 mg
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Synthesis routes and methods II

Procedure details

To a 100 mL recovery flask was added 4-(5-pyrimidinyl)-benzaldehyde 48 (1.01 g, 5.49 mmol, 1.0 eq.) and CH3OH (30 mL). The resulting suspension was stirred upon which NaBH4 (311 mg, 8.23 mmol, 1.5 eq.) was added. Upon addition of NaBH4 the reaction became homogeneous. After stirring at room temperature for 2 h, the reaction was complete by LC/MS. The reaction mixture was concentrated and diluted with EtOAc upon which it was washed with a succession of water and brine. The aqueous phases were combined and extracted with EtOAc. The organic phases were dried over anhydrous Na2SO4, filtered, and concentrated to give a fine yellow powder that was used in subsequent reactions without further purification (523 mg, 51%).
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1.01 g
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